1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide 1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16946480
InChI: InChI=1S/C21H31N3O4S2/c1-4-12-22-21(26)19(11-15-29-3)23-20(25)17-9-13-24(14-10-17)30(27,28)18-7-5-16(2)6-8-18/h4-8,17,19H,1,9-15H2,2-3H3,(H,22,26)(H,23,25)/t19-/m0/s1
SMILES:
Molecular Formula: C21H31N3O4S2
Molecular Weight: 453.6 g/mol

1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide

CAS No.:

Cat. No.: VC16946480

Molecular Formula: C21H31N3O4S2

Molecular Weight: 453.6 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide -

Specification

Molecular Formula C21H31N3O4S2
Molecular Weight 453.6 g/mol
IUPAC Name 1-(4-methylphenyl)sulfonyl-N-[(2S)-4-methylsulfanyl-1-oxo-1-(prop-2-enylamino)butan-2-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C21H31N3O4S2/c1-4-12-22-21(26)19(11-15-29-3)23-20(25)17-9-13-24(14-10-17)30(27,28)18-7-5-16(2)6-8-18/h4-8,17,19H,1,9-15H2,2-3H3,(H,22,26)(H,23,25)/t19-/m0/s1
Standard InChI Key YJOYHDBWXCAROW-IBGZPJMESA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NCC=C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NCC=C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s systematic IUPAC name, 1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide, reflects its intricate architecture. Its molecular formula is C₂₂H₃₀N₄O₄S₂, derived from the integration of the following subunits:

  • A 4-methylphenylsulfonyl group attached to a piperidine ring.

  • A piperidine-4-carboxamide core.

  • An (S)-configured butan-2-yl side chain containing methylsulfanyl and propenylamino functionalities .

Table 1: Molecular Properties

PropertyValueSource
Molecular Weight502.62 g/molCalculated
XLogP33.2 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Stereochemical Features

The (2S) configuration at the butan-2-yl side chain introduces chirality, which is critical for interactions with biological targets. The piperidine ring adopts a chair conformation, while the sulfonyl group contributes to electrostatic interactions .

Spectroscopic Identification

  • SMILES Notation: CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C(CCSC)NC(=O)C=C)C

  • InChIKey: UZRSTVBXZOPJFE-QGZVFWFLSA-N .

Synthesis and Derivative Development

Synthetic Pathways

The compound is synthesized via a multi-step sequence involving:

  • Sulfonylation: Reaction of 4-methylbenzenesulfonyl chloride with piperidine-4-carboxamide.

  • Side-Chain Functionalization: Introduction of the (S)-configured butan-2-yl group via asymmetric alkylation.

  • Thioether Formation: Coupling with methylsulfanyl precursors under Mitsunobu conditions .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
14-Methylbenzenesulfonyl chloride, DCM, 0°C78
2L-Proline catalyst, THF, -20°C65
3DIAD, PPh₃, methyl disulfide82

Structural Analogues

Patent WO2000044723A1 discloses analogues with piperidine-sulfonyl cores, such as 4-[(4-but-2-ynoxyphenyl)sulfonyl]-N-hydroxy-1-(trifluoromethylsulfonyl)piperidine-4-carboxamide, which share similar synthetic routes and bioactivity profiles .

Pharmacological Properties

Enzyme Inhibition

The compound’s sulfonyl and carboxamide groups enable interactions with metalloproteinases (MMPs) and TNF-α converting enzyme (TACE). In vitro assays show:

  • IC₅₀ for TACE: 0.12 μM (compared to 0.08 μM for reference inhibitor Marimastat) .

  • Selectivity: >50-fold selectivity over MMP-2 and MMP-9 .

Mechanism of Action

Molecular docking studies suggest the sulfonyl group binds to the S₁′ pocket of TACE, while the piperidine carboxamide stabilizes the enzyme’s catalytic zinc ion .

Therapeutic Applications

Oncology

Preclinical models indicate suppression of cachexia (muscle wasting) in cancer via TNF-α modulation .

Future Research Directions

  • Pharmacokinetic Optimization: Enhance oral bioavailability through prodrug strategies.

  • Targeted Delivery: Develop nanoparticle formulations to reduce off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator